Tetrafluorohydrazine

Bond energetics Radical chemistry Thermal stability

Tetrafluorohydrazine (N₂F₄) is the only N–F compound delivering room-temperature •NF₂ radical generation via its uniquely weak N–N bond (~20 kcal/mol)—unattainable with inert NF₃ or stable hydrazine. This drives a quantified 13–15% specific energy gain over NF₃ in HF laser fuels. Its well-characterized trans/gauche equilibrium (197 cal/mol) enables precise spectroscopic purity verification. Procure N₂F₄ for unmatched performance as a high-density fluorine source, controlled radical precursor, and high-energy oxidizer in advanced propulsion and directed-energy systems.

Molecular Formula F4N2
Molecular Weight 104.007 g/mol
CAS No. 10036-47-2
Cat. No. B154578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorohydrazine
CAS10036-47-2
Molecular FormulaF4N2
Molecular Weight104.007 g/mol
Structural Identifiers
SMILESN(N(F)F)(F)F
InChIInChI=1S/F4N2/c1-5(2)6(3)4
InChIKeyGFADZIUESKAXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorohydrazine (CAS 10036-47-2) Procurement & Scientific Selection Guide


Tetrafluorohydrazine (N₂F₄, dinitrogen tetrafluoride) is a colorless, reactive inorganic gas and the perfluorinated analog of hydrazine [1]. It is primarily characterized by its weak N–N bond, which facilitates thermal dissociation into two difluoroamino (•NF₂) radicals [2]. This property, combined with its high fluorine content, underpins its specific utility as a high-energy oxidizer and a radical precursor in specialized synthetic and propulsion applications .

Why Tetrafluorohydrazine Cannot Be Substituted by Generic Nitrogen-Fluorine Compounds or Hydrazine


Generic substitution among nitrogen-fluorine compounds (e.g., NF₃, N₂F₂) or with hydrazine (N₂H₄) fails due to fundamental differences in bond energetics and resulting reactive species. Unlike the strong N–N bond in hydrazine (~60 kcal/mol), N₂F₄ possesses an exceptionally weak N–N bond (~20 kcal/mol), enabling a unique room-temperature equilibrium with the persistent •NF₂ radical [1]. This contrasts sharply with the stable, kinetically inert NF₃, which requires extreme conditions for fluorine abstraction [2]. Consequently, N₂F₄ provides a distinct, low-temperature pathway for generating fluorinated radicals or acting as a high-density fluorine source, functionalities not achievable with its closest analogs .

Quantitative Evidence for Differentiating Tetrafluorohydrazine from Comparators


N–N Bond Dissociation Energy: The Crucial Difference from Hydrazine

The defining differentiation of N₂F₄ is its exceptionally weak N–N bond, which is approximately three times weaker than that of its non-fluorinated analog, hydrazine (N₂H₄). This energetic difference is the fundamental driver of its unique reactivity [1].

Bond energetics Radical chemistry Thermal stability

Thermal Dissociation Equilibrium: •NF₂ Radical Source vs. Inert NF₃

N₂F₄ exists in a quantifiable equilibrium with its radical monomer, •NF₂, at ambient temperatures, a property entirely absent in the more stable analog, nitrogen trifluoride (NF₃). This allows N₂F₄ to serve as a source of reactive radicals at low temperatures [1].

Radical chemistry Gas-phase kinetics Fluorine chemistry

Oxidizer Performance: Specific Energy Enhancement over NF₃ in HF Laser Systems

In a direct comparative study for atomic fluorine generation in a supersonic continuous-wave HF chemical laser, replacing NF₃ with N₂F₄ in the fuel composition (NF₃–D₂–He vs. N₂F₄–D₂–He) resulted in a quantifiable increase in specific energy output .

High-energy oxidizer Propulsion Laser technology

Enthalpy of Formation: Contrasting Thermodynamic Stability with Hydrazine

The standard enthalpy of formation (ΔfH°) highlights a fundamental thermodynamic contrast: N₂F₄ is formed endothermically, whereas hydrazine (N₂H₄) is strongly exothermic in formation. This indicates a lower intrinsic thermodynamic stability for the fluorinated analog [1].

Thermochemistry Computational chemistry Safety

Conformational Stability: trans Isomer Predominance at Low Temperatures

Spectroscopic studies confirm that N₂F₄ exists as a mixture of trans and gauche conformers, with the trans form being slightly more stable. This conformational preference is quantifiable and distinguishes its low-temperature behavior from other substituted hydrazines [1].

Spectroscopy Molecular dynamics Computational chemistry

Application Scenarios for Tetrafluorohydrazine Based on Unique Differentiators


Specialized High-Energy Oxidizer for Propulsion and Directed-Energy Systems

As directly evidenced by a 13-15% increase in specific energy output over NF₃ in HF laser fuel compositions , N₂F₄ is uniquely suited for advanced propulsion research and directed-energy applications. Its selection is justified where maximum energy density from a fluorine-containing oxidizer is the critical performance metric, outweighing the substantial safety and handling overhead.

Low-Temperature Source of Difluoroamino (•NF₂) Radicals for Synthesis

The quantified 0.7% dissociation at 5 mmHg and room temperature makes N₂F₄ a valuable, controlled precursor for •NF₂ radicals. This is essential for the synthesis of novel fluoroamines or for materials modification processes where a mild, gaseous radical source is required, a functionality that stable NF₃ cannot provide.

Fundamental Research in Bond Energetics and Fluorine Chemistry

The exceptionally weak N–N bond (~20 kcal/mol) and endothermic formation enthalpy (-22.5 kJ/mol) make N₂F₄ a critical model compound for theoretical and experimental investigations into nitrogen-fluorine bond energetics, radical stability, and the behavior of weakly bonded inorganic molecules.

Quality Control and Structural Analysis via Spectroscopic Signatures

The characterized conformational equilibrium, with a quantifiable enthalpy difference of 197 cal/mol between trans and gauche rotamers , provides a definitive spectroscopic fingerprint. This is utilized in analytical laboratories for the identification and purity assessment of N₂F₄, ensuring material integrity for subsequent high-precision applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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